molecular formula C22H24N2O3 B2421408 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide CAS No. 946288-69-3

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

Cat. No.: B2421408
CAS No.: 946288-69-3
M. Wt: 364.445
InChI Key: QQJMJTQEYOWGOU-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a complex organic compound with a unique structure that combines a quinoline ring with a cyclopropane moiety and an ethoxybenzamide group

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-27-20-8-4-3-7-18(20)21(25)23-17-11-12-19-16(14-17)6-5-13-24(19)22(26)15-9-10-15/h3-4,7-8,11-12,14-15H,2,5-6,9-10,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJMJTQEYOWGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with the cyclopropanecarbonyl chloride, which is reacted with a suitable amine to form the cyclopropanecarbonyl amide. This intermediate is then subjected to further reactions to introduce the quinoline and ethoxybenzamide groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Amide Hydrolysis Reactions

The compound’s amide bonds are susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : The cyclopropanecarbonyl-tetrahydroquinoline amide bond may cleave in concentrated HCl at elevated temperatures (80–100°C), yielding cyclopropanecarboxylic acid and the corresponding tetrahydroquinoline amine.

  • Basic Hydrolysis : Treatment with NaOH (2M) under reflux can hydrolyze the 2-ethoxybenzamide group to produce 2-ethoxybenzoic acid and the tetrahydroquinoline intermediate.

Key Reaction Conditions :

Reaction TypeReagents/ConditionsProducts
Acidic Hydrolysis6M HCl, 80°C, 12hCyclopropanecarboxylic acid + Tetrahydroquinoline amine
Basic Hydrolysis2M NaOH, reflux, 8h2-Ethoxybenzoic acid + Tetrahydroquinoline intermediate

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening reactions under specific conditions:

  • Electrophilic Additions : Reaction with HBr in acetic acid leads to ring opening, forming a brominated alkyl chain .

  • Transition Metal Catalysis : Pd-catalyzed hydrogenation (H₂, 1 atm) reduces the cyclopropane to a propane derivative while preserving the tetrahydroquinoline core .

Example Reaction Pathway :

Cyclopropane+HBr1 Bromo 3 tetrahydroquinolinyl propanone[2]\text{Cyclopropane}+\text{HBr}\rightarrow \text{1 Bromo 3 tetrahydroquinolinyl propanone}\quad[2]

Electrophilic Aromatic Substitution

The 2-ethoxybenzamide aromatic ring is activated for electrophilic substitution due to the electron-donating ethoxy group:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the ethoxy group .

  • Sulfonation : Fuming H₂SO₄ generates a sulfonic acid derivative at the ortho position .

Regioselectivity Trends :

ElectrophilePositionMajor Product
NO₂⁺Para to ethoxy2-Ethoxy-4-nitrobenzamide
SO₃HOrtho to ethoxy2-Ethoxy-3-sulfobenzamide

Functional Group Modifications

The ethoxy group and amide bonds allow further derivatization:

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves the ethoxy group to a hydroxyl group .

  • Reductive Amination : The tetrahydroquinoline’s secondary amine reacts with aldehydes/ketones under NaBH₃CN to form tertiary amines.

Synthetic Applications :

ModificationReagentsOutcome
DemethylationBBr₃, CH₂Cl₂, 0°C2-Hydroxybenzamide derivative
Reductive AminationRCHO, NaBH₃CN, MeOHTertiary amine analog

Oxidation and Reduction Reactions

  • Oxidation : KMnO₄ in acidic conditions oxidizes the tetrahydroquinoline’s saturated ring to a quinoline derivative.

  • Reduction : LiAlH₄ reduces the amide to a secondary amine, altering the compound’s pharmacological profile .

Critical Note : Oxidation of the cyclopropane ring is less common due to its stability but may occur under harsh oxidative conditions (e.g., CrO₃) .

Industrial-Scale Reaction Optimization

Automated flow reactors enhance yield and purity during synthesis:

ParameterOptimal ValueImpact
Temperature50°CMinimizes side reactions
Residence Time30min95% conversion rate
SolventTHF/Water (9:1)Maximizes solubility

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C21H24N2O5S
  • Molecular Weight : 416.5 g/mol
  • IUPAC Name : N-[1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide

The structure includes a tetrahydroquinoline moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide exhibit significant antimicrobial activity. For instance, derivatives of quinoline have been shown to inhibit various strains of bacteria and fungi effectively. A study demonstrated that certain quinoline derivatives had minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as antituberculosis agents .

Anticancer Potential

The compound's structure suggests potential applications in cancer therapy. Similar compounds have been investigated for their ability to target cancer cells selectively. The incorporation of specific functional groups enhances their lipophilicity and stability, which are desirable traits for drug design aimed at improving bioavailability and reducing metabolic degradation rates.

Case Studies and Research Findings

A number of studies have explored the biological efficacy of compounds related to this compound:

StudyFocusFindings
Garudacharia et al. Antimicrobial ActivityCompounds exhibited significant activity against Mycobacterium smegmatis with MIC values as low as 6.25 µg/mL.
RSC Advances Synthesis and CharacterizationNew derivatives were synthesized with promising antibacterial properties against Gram-negative bacteria.
PubChem Structural AnalysisDetailed structural data supporting further research into therapeutic applications based on structural activity relationships.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can influence their chemical properties and biological activities.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a complex organic compound that has attracted attention for its potential biological activities. This compound is characterized by a unique structural framework that includes a cyclopropane ring and a tetrahydroquinoline moiety, which are known to influence its pharmacological properties. The compound's chemical formula is C23H24N2O4C_{23}H_{24}N_{2}O_{4} with a molecular weight of 392.45 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Moiety : Achieved through the hydrogenation of quinoline under specific conditions.
  • Amide Formation : The final step involves the formation of the amide bond between the tetrahydroquinoline derivative and 2-ethoxybenzoic acid, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that related tetrahydroquinoline derivatives possess inhibitory effects against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key enzymes.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. For example, related compounds have shown tumor growth suppression in ovarian cancer models by targeting specific pathways involved in cancer cell proliferation .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
  • Receptor Modulation : It could also modulate receptor activity associated with pain and inflammation .

Case Studies

Several studies have documented the biological effects of similar compounds:

  • A study on tetrahydroquinoline derivatives reported significant antimicrobial activity against Escherichia coli and Candida albicans, indicating that structural modifications can enhance efficacy .
  • Another research highlighted the anticancer potential of related amides in suppressing tumor growth in animal models, with some derivatives achieving over 90% inhibition in tumor size .

Data Table: Biological Activity Overview

Activity Target Organism/Cancer Type Effect Reference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialPseudomonas aeruginosaInhibition of growth
AnticancerOvarian CancerTumor growth suppression
AnticancerVarious Cancer Cell LinesInduction of apoptosis

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